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molecular formula C11H10O4 B8740578 Methyl 6-methoxy-1-benzofuran-3-carboxylate

Methyl 6-methoxy-1-benzofuran-3-carboxylate

Cat. No. B8740578
M. Wt: 206.19 g/mol
InChI Key: IPTPNSIINBKTKM-UHFFFAOYSA-N
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Patent
US07626030B2

Procedure details

Methyl 6-methoxybenzofuran-3-carboxylate (498 mg, 2.42 mmol) was dissolved in dichloromethane (100 mL) then cooled to −10 C. A solution of 1M boron tribromide in dichloromethane (9.67 mL, 9.67 mmol) was added slowly via syringe. The dark purple reaction mixture was warmed to RT over 3 h then continued stirring at RT for an additional 4 h. The mixture was slowly quenched with aqueous 1N hydrochloric acid until it became colorless. The mixture was diluted with dichloromethane and washed with water (2×) and brine. The organic layer was dried over sodium sulfate and concentrated in vacuo. The remaining orange-brown solid was purified by silica gel chromatography (1:4 EtOAc/hexane) to afford methyl 6-hydroxybenzofuran-3-carboxylate as an off-white solid. MS (ESI, neg. ion) m/z: 191.1 (M−1).
Quantity
498 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.67 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:15]=[CH:14][C:6]2[C:7]([C:10]([O:12][CH3:13])=[O:11])=[CH:8][O:9][C:5]=2[CH:4]=1.B(Br)(Br)Br>ClCCl>[OH:2][C:3]1[CH:15]=[CH:14][C:6]2[C:7]([C:10]([O:12][CH3:13])=[O:11])=[CH:8][O:9][C:5]=2[CH:4]=1

Inputs

Step One
Name
Quantity
498 mg
Type
reactant
Smiles
COC1=CC2=C(C(=CO2)C(=O)OC)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
9.67 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then continued stirring at RT for an additional 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to −10 C
CUSTOM
Type
CUSTOM
Details
The mixture was slowly quenched with aqueous 1N hydrochloric acid until it
ADDITION
Type
ADDITION
Details
The mixture was diluted with dichloromethane
WASH
Type
WASH
Details
washed with water (2×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The remaining orange-brown solid was purified by silica gel chromatography (1:4 EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1=CC2=C(C(=CO2)C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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